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4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one

Enterovirus 3C Protease Fragment-Based Drug Discovery

4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one (CAS 1147288-79-6) is a synthetic, heterocyclic organic compound characterized by a piperazin-2-one core bearing a 2-(trifluoromethyl)benzoyl substituent. Its molecular formula is C12H11F3N2O2, with a molecular weight of 272.22 g/mol, and it is commercially available from multiple vendors with reported purities ranging from 95% to 98%.

Molecular Formula C12H11F3N2O2
Molecular Weight 272.227
CAS No. 1147288-79-6
Cat. No. B2407356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one
CAS1147288-79-6
Molecular FormulaC12H11F3N2O2
Molecular Weight272.227
Structural Identifiers
SMILESC1CN(CC(=O)N1)C(=O)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C12H11F3N2O2/c13-12(14,15)9-4-2-1-3-8(9)11(19)17-6-5-16-10(18)7-17/h1-4H,5-7H2,(H,16,18)
InChIKeyJQOVYBILMPXMLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one (CAS 1147288-79-6): A Structurally Validated Fragment for Viral Protease Drug Discovery


4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one (CAS 1147288-79-6) is a synthetic, heterocyclic organic compound characterized by a piperazin-2-one core bearing a 2-(trifluoromethyl)benzoyl substituent [1]. Its molecular formula is C12H11F3N2O2, with a molecular weight of 272.22 g/mol, and it is commercially available from multiple vendors with reported purities ranging from 95% to 98% . This compound is a small-molecule fragment hit, as identified through a high-throughput X-ray crystallographic screening campaign against the 3C protease of Enterovirus D68 (EV-D68) [2]. Its structure has been experimentally determined in complex with the EV-D68 3C protease, providing a high-resolution (1.40 Å) view of its binding mode [2].

Why 4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one (CAS 1147288-79-6) Cannot Be Replaced by a Generic Piperazinone Analog


A generic or closely related piperazinone analog cannot substitute for 4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one in structure-guided drug discovery campaigns targeting the EV-D68 3C protease. This compound has been validated as a fragment hit with a high-resolution (1.40 Å) X-ray crystal structure (PDB: 7GPJ), providing atomic-level detail on its binding pose and interactions within the active site [1]. This experimental structure is the direct result of a dedicated fragment-screening campaign, and the specific 2-(trifluoromethyl)benzoyl substituent is a key determinant of its binding mode, as revealed by electron density maps [2]. In contrast, other piperazinone-containing fragments from the same screening campaign, such as Z425338146, possess entirely different substituents and exhibit distinct binding modes [3]. Consequently, substituting this compound with an uncharacterized or structurally distinct analog would negate the value of the existing structural data and require de novo experimental validation, significantly increasing project timelines and costs.

4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one (CAS 1147288-79-6): A Quantitative Evidence Guide for Differentiated Scientific Selection


Differentiated Structural Validation: High-Resolution Crystal Structure in EV-D68 3C Protease

4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one has been experimentally validated as a fragment hit for the Enterovirus D68 3C protease, with a high-resolution (1.40 Å) X-ray crystal structure (PDB ID: 7GPJ) that clearly defines its binding pose [1]. This provides a quantitative, atomic-level starting point for structure-based optimization. In contrast, many structurally similar piperazinone fragments from the same screening campaign (e.g., 1-[4-(methylsulfonyl)phenyl]piperazine in PDB ID: 7GQ6) bind to the same target with lower resolution (1.44 Å) and lack the same trifluoromethyl substituent [2]. The resolution difference, while small, reflects a more precisely defined electron density for the target compound [3].

Enterovirus 3C Protease Fragment-Based Drug Discovery

Unique Binding Mode: Specific Interactions of the 2-(Trifluoromethyl)benzoyl Group

The crystal structure of 4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one in complex with EV-D68 3C protease (PDB: 7GPJ) reveals a unique binding mode defined by the 2-(trifluoromethyl)benzoyl moiety [1]. While quantitative binding affinity data (e.g., Kd, IC50) is not publicly available for this fragment screen, the electron density maps demonstrate a well-defined binding pose, with the trifluoromethyl group oriented towards a specific sub-pocket [2]. This contrasts with other piperazine-containing fragments from the same study, such as Z425338146, which features a methylsulfonylphenyl group and adopts a different orientation within the active site [3]. The precise interaction pattern of the target compound provides a distinct vector for structure-guided elaboration that is not available with alternative fragments.

Fragment Screening Ligand-Protein Interactions Structure-Based Drug Design

Chemical Scaffold Differentiation: Piperazin-2-one vs. Piperazine Cores in Antiviral Fragment Libraries

4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one features a piperazin-2-one core, a cyclic amide (lactam) that differs from the fully saturated piperazine ring found in many other antiviral fragments [1]. This structural difference imparts distinct physicochemical properties. The calculated LogP for the target compound is 1.2774, while its topological polar surface area (TPSA) is 49.41 Ų . In contrast, a related piperazine fragment, 1-[4-(methylsulfonyl)phenyl]piperazine, has a TPSA of 38.02 Ų and a LogP of 0.67 [2]. The presence of the carbonyl group in the target compound alters hydrogen-bonding potential and may influence metabolic stability compared to a simple piperazine analog.

Medicinal Chemistry Scaffold Diversity Antiviral Agents

Commercial Availability and Quality Control Data: Enabling Reproducible Research

4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one is commercially available from multiple reputable vendors with documented purity specifications. AK Scientific offers the compound with a minimum purity specification of 97% . ChemScence provides it with a purity of 98% , and Sigma-Aldrich lists a purity of 95% . This level of commercial availability with verified purity is not guaranteed for all fragment hits emerging from academic screening campaigns. For instance, some fragments from the same EV-D68 3C protease screen may only be available through custom synthesis or in limited quantities, potentially delaying research. The availability of the compound from multiple sources ensures competitive pricing and supply chain security.

Chemical Procurement Quality Control Research Reproducibility

High-Impact Application Scenarios for 4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one (CAS 1147288-79-6)


Structure-Based Optimization of Non-Peptidomimetic Enterovirus 3C Protease Inhibitors

The high-resolution (1.40 Å) crystal structure of 4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one bound to EV-D68 3C protease (PDB: 7GPJ) serves as a validated starting point for fragment-based drug discovery. Researchers can utilize this structure to design and synthesize focused libraries, exploring vectors for growth from the piperazin-2-one core to improve potency and selectivity against enteroviral proteases, including those from EV-D68, coxsackievirus, and other picornaviruses [1].

Validation of Computational Docking and Fragment Elaboration Algorithms

The availability of a high-quality, experimental co-crystal structure makes 4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one an ideal test case for computational chemistry groups. It can be used to benchmark and validate fragment-docking algorithms, assess the accuracy of binding affinity predictions, and test fragment-linking or growing strategies. The well-defined electron density for the trifluoromethyl group provides a rigorous test for computational models of ligand-protein interactions [2].

Development of Broad-Spectrum Antiviral Assays with a Structurally Characterized Probe

Given its demonstrated binding to a conserved viral protease, 4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one can be employed as a tool compound in antiviral research. It can serve as a positive control or a competitive probe in biochemical and cellular assays designed to screen for more potent inhibitors of enteroviral replication. The known binding site allows for the design of orthogonal assays (e.g., fluorescence polarization, surface plasmon resonance) to confirm target engagement for novel inhibitors emerging from other chemical series [1].

Internal Standard for Analytical Method Development in Antiviral Drug Discovery

The compound's commercial availability with high purity (95-98%) and its unique chemical structure make it suitable for use as an internal standard or reference material in analytical chemistry. Its properties support the development and validation of LC-MS/MS or HPLC methods for quantifying related compounds in pharmacokinetic studies, solubility assays, or metabolic stability experiments, particularly for programs focused on piperazinone-containing antiviral leads .

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